molecular formula C13H21NO B12847842 2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol

2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B12847842
M. Wt: 207.31 g/mol
InChI Key: UGHHHSPAKWZOBK-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol is a chiral ethanolamine derivative featuring a tert-butyl-substituted phenyl group and a methylamino group attached to the central carbon of the ethanol backbone. Its enantiomers, (S)- and (R)-forms, are pharmacologically distinct, with the hydrochloride salt of the (S)-enantiomer (CAS 2829279-68-5) and the free base (R)-enantiomer (CAS 1336357-42-6) being documented .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-7-5-10(6-8-11)12(9-15)14-4/h5-8,12,14-15H,9H2,1-4H3

InChI Key

UGHHHSPAKWZOBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CO)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde and methylamine.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific fields:

Medicinal Chemistry

  • Neurotransmitter Interaction : The compound is studied for its potential effects on neurotransmitter systems, acting as a selective inhibitor of certain enzymes and receptors. It may exhibit neuroprotective properties, influencing pathways related to neurotransmission.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in various biological processes, potentially leading to therapeutic applications in treating neurological disorders.

Cosmetic Industry

  • Stability and Safety : Due to its chemical structure, it is investigated for use in cosmetic formulations, where stability and skin compatibility are crucial. The compound's properties may enhance the effectiveness of topical applications.

Chemical Synthesis

  • Intermediate in Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with desired biological activities.

Pharmaceutical Development

  • Therapeutic Properties : Ongoing studies explore its potential anti-inflammatory and analgesic effects, making it a candidate for new therapeutic agents.

Case Study 1: Neuroprotective Effects

Research has demonstrated that 2-(4-(tert-butyl)phenyl)-2-(methylamino)ethan-1-ol exhibits neuroprotective effects in animal models of neurodegenerative diseases. These studies highlight its potential as a therapeutic agent targeting specific neurological pathways.

Case Study 2: Cosmetic Formulation Testing

In a study assessing the efficacy of cosmetic formulations containing this compound, researchers found significant improvements in skin hydration and stability compared to control formulations. This suggests its viability as an ingredient in skincare products.

Case Study 3: Enzyme In

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Modifications

a) 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol (CAS 37148-27-9)
  • Structural Differences: Replaces the methylamino group with a tert-butylamino group and introduces chlorine atoms on the phenyl ring.
  • Pharmacological Impact: The dichlorophenyl group enhances lipophilicity (logP) and may improve blood-brain barrier penetration.
  • Dosage : Reported use in microgram ranges (20–60 µg/day), suggesting high potency .
b) De-Xy-[S2200] (2-[2-(hydroxymethyl)phenyl]-2-methoxy-N-methylacetamide)
  • Structural Differences: Replaces the ethanol backbone with an acetamide group and substitutes the tert-butylphenyl with a hydroxymethylphenyl group.
  • Physicochemical Impact: The methoxy group reduces polarity, while the hydroxymethyl group may enhance solubility. The acetamide backbone likely alters metabolic stability compared to ethanolamine derivatives .
c) 1-(4-(tert-Butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one
  • Structural Differences: Replaces the ethanolamine group with a ketone and introduces a fluorophenyl moiety.
  • The fluorine atom enhances metabolic resistance but reduces basicity compared to the amino group in the target compound .

Stereochemical Variations

The target compound’s enantiomers exhibit distinct pharmacological profiles:

  • (S)-Enantiomer: Often associated with higher receptor binding affinity in chiral drugs (e.g., beta-blockers like propranolol).
  • (R)-Enantiomer : May display reduced activity or off-target effects .

Pharmacokinetic and Toxicological Comparisons

Compound Key Features Metabolic Stability LogP (Predicted) Notable Data Gaps
Target Compound Ethanolamine backbone, tert-butylphenyl, methylamino Moderate ~2.5 Toxicity, in vivo activity
1-(4-Amino-3,5-dichlorophenyl)-... Dichlorophenyl, tert-butylamino High ~3.8 Long-term effects
De-Xy-[S2200] Acetamide, hydroxymethylphenyl, methoxy Low ~1.9 Receptor targets
1-(4-(tert-Butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one Ketone, fluorophenyl High ~3.2 Bioavailability

Mechanistic Insights

  • Toxicity Profile: The compound in (2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol) shares a tert-butylphenoxy group but includes an ethoxy chain, which may increase irritation risks (e.g., skin/eye contact) .

Biological Activity

The compound 2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol , also known as (S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C₁₃H₁₉NO
  • Molecular Weight : 221.30 g/mol
  • CAS Number : 1213971-03-9
  • Purity : Typically ≥98% as per supplier specifications .

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It is hypothesized to act as a selective inhibitor of certain enzymes and receptors, influencing pathways related to neurotransmission and possibly exhibiting neuroprotective properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally similar to 2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol possess significant antimicrobial properties. For instance, alkaloids with similar phenolic structures have shown potent antibacterial and antifungal activities against various strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeInhibition Zone (mm)Reference
Compound AAntibacterial24
Compound BAntifungal22
(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethanolPotential InhibitorTBD

Neuropharmacological Effects

Research indicates that compounds with a similar structure may influence dopaminergic and serotonergic pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety. The presence of the tert-butyl group may enhance lipophilicity, facilitating better blood-brain barrier penetration .

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds found that they could reduce oxidative stress in neuronal cells. The mechanism involved the modulation of antioxidant enzyme activity, suggesting a protective role against neurodegenerative diseases .

Toxicology and Safety Profile

While the compound shows promise, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that it exhibits moderate toxicity at high concentrations, with specific hazard statements including irritation to skin and eyes .

Table 2: Toxicological Data Summary

ParameterValue
Acute Oral ToxicityH302 - Harmful if swallowed
Skin IrritationH315 - Causes skin irritation
Eye IrritationH319 - Causes serious eye irritation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol, and how do reaction conditions influence yield?

  • Answer: Common methods include catalytic hydrogenation of nitriles (e.g., Pd/C in anhydrous ethanol with HCl) or N-methylation of sulfonamide intermediates using methyl iodide. Reaction optimization is critical: for example, hydrogenation under acidic conditions (3 eq. HCl) improves selectivity . Scale-up requires careful control of solvent purity and catalyst loading to avoid byproducts. Evidence from analogous phenethylamine syntheses suggests yields range from 60–85% depending on purification protocols .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Answer: Key methods include:

  • ¹H/¹³C NMR : Identify tertiary butyl (δ ~1.3 ppm, singlet) and methylamino (δ ~2.4 ppm, multiplet) groups. Aromatic protons (4-substituted phenyl) appear as doublets (δ ~7.1–7.3 ppm) .
  • MS (ESI) : Molecular ion [M+H]⁺ expected at m/z 236.3 (C₁₄H₂₂NO⁺). Fragmentation patterns should confirm loss of tert-butyl (57 Da) or methylamino (31 Da) groups .
  • IR : Hydroxyl stretch (~3400 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-N (~1250 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Answer: The compound is moderately soluble in ethanol, DMSO, and dichloromethane but poorly soluble in water. Stability tests indicate degradation under prolonged UV exposure or acidic conditions (pH < 4), necessitating storage in inert atmospheres at –20°C .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved when synthesizing derivatives of this compound?

  • Answer: Contradictions often arise from stereochemical or solvent effects. Strategies include:

  • Variable Temperature NMR : Resolve dynamic rotational barriers in tert-butyl or methylamino groups .
  • COSY/HSQC : Assign overlapping aromatic or aliphatic signals .
  • Crystallography : Validate stereochemistry using single-crystal X-ray diffraction (e.g., tert-butyl spatial orientation) .

Q. What experimental designs are recommended to study its potential as a neuromodulator or receptor ligand?

  • Answer:

  • In vitro assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) for receptor binding studies (e.g., dopamine or trace amine-associated receptors) .
  • Molecular docking : Compare structural analogs (e.g., N-methylphenethylamine) to predict binding affinity to targets like TAAR1 .
  • Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation pathways .

Q. How can researchers optimize enantioselective synthesis of this compound for pharmacological studies?

  • Answer:

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane:isopropanol, 90:10) .
  • Circular Dichroism (CD) : Confirm enantiomeric purity by comparing Cotton effects at 220–260 nm .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Answer:

  • Metabolite screening : Identify toxic intermediates (e.g., quinone derivatives) using LC-MS/MS .
  • Dose-response studies : Establish LD₅₀ in rodent models with incremental dosing (0.1–100 mg/kg) .
  • BBB permeability assays : Use MDCK-MDR1 cells to predict central nervous system exposure .

Key Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydroxyl group oxidation .
  • Characterization : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) .
  • Biological Testing : Include positive controls (e.g., β-phenethylamine) to benchmark activity .

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